molecular formula C13H14ClFN2O B2636364 N-[1-(4-Chloro-3-fluorophenyl)pyrrolidin-3-yl]prop-2-enamide CAS No. 2210049-40-2

N-[1-(4-Chloro-3-fluorophenyl)pyrrolidin-3-yl]prop-2-enamide

Cat. No. B2636364
CAS RN: 2210049-40-2
M. Wt: 268.72
InChI Key: YWGOWVRTCWNGQU-UHFFFAOYSA-N
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Description

N-[1-(4-Chloro-3-fluorophenyl)pyrrolidin-3-yl]prop-2-enamide, also known as CPP-115, is a synthetic compound that acts as a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for breaking down GABA, a neurotransmitter that plays a crucial role in regulating brain activity. By inhibiting GABA transaminase, CPP-115 can increase the levels of GABA in the brain, leading to a range of potential therapeutic applications.

Mechanism Of Action

N-[1-(4-Chloro-3-fluorophenyl)pyrrolidin-3-yl]prop-2-enamide works by inhibiting the enzyme GABA transaminase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, N-[1-(4-Chloro-3-fluorophenyl)pyrrolidin-3-yl]prop-2-enamide can increase the levels of GABA in the brain, leading to a range of potential therapeutic effects.
Biochemical and Physiological Effects
The increased levels of GABA in the brain resulting from N-[1-(4-Chloro-3-fluorophenyl)pyrrolidin-3-yl]prop-2-enamide administration can have a range of biochemical and physiological effects. GABA is an inhibitory neurotransmitter, meaning that it can reduce the activity of neurons in the brain. This can lead to a range of potential therapeutic effects, including reduced anxiety, improved mood, and reduced seizure activity.

Advantages And Limitations For Lab Experiments

N-[1-(4-Chloro-3-fluorophenyl)pyrrolidin-3-yl]prop-2-enamide has several advantages as a research tool. It is highly potent and selective, meaning that it can specifically target the GABA transaminase enzyme without affecting other enzymes or neurotransmitters. However, N-[1-(4-Chloro-3-fluorophenyl)pyrrolidin-3-yl]prop-2-enamide also has some limitations as a research tool. It is relatively expensive and difficult to synthesize, and its effects on the brain can be complex and difficult to study.

Future Directions

There are several potential future directions for research on N-[1-(4-Chloro-3-fluorophenyl)pyrrolidin-3-yl]prop-2-enamide. One area of interest is the development of new therapeutic applications for the compound, particularly in the treatment of neurological and psychiatric disorders. Another area of interest is the study of the compound's effects on brain function and behavior, which could lead to a better understanding of the underlying mechanisms of these disorders. Finally, there is potential for the development of new and more potent GABA transaminase inhibitors based on the structure of N-[1-(4-Chloro-3-fluorophenyl)pyrrolidin-3-yl]prop-2-enamide.

Synthesis Methods

N-[1-(4-Chloro-3-fluorophenyl)pyrrolidin-3-yl]prop-2-enamide can be synthesized through a multi-step process involving the reaction of various chemical reagents. The exact details of the synthesis method are proprietary and not publicly available.

Scientific Research Applications

N-[1-(4-Chloro-3-fluorophenyl)pyrrolidin-3-yl]prop-2-enamide has been the subject of extensive scientific research, particularly in the field of neuroscience. Studies have shown that N-[1-(4-Chloro-3-fluorophenyl)pyrrolidin-3-yl]prop-2-enamide has potential therapeutic applications for a range of neurological and psychiatric disorders, including epilepsy, anxiety, depression, and addiction.

properties

IUPAC Name

N-[1-(4-chloro-3-fluorophenyl)pyrrolidin-3-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClFN2O/c1-2-13(18)16-9-5-6-17(8-9)10-3-4-11(14)12(15)7-10/h2-4,7,9H,1,5-6,8H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWGOWVRTCWNGQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CCN(C1)C2=CC(=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(4-Chloro-3-fluorophenyl)pyrrolidin-3-yl]prop-2-enamide

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